

An In-depth Technical Guide to Nitrothymol: Chemical Structure and Properties

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Compound of Interest

Compound Name: Nitrothymol

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Introduction

Nitrothymol, a derivative of the naturally occurring monoterpenoid phenol thymol, represents a class of compounds with significant potential in various scientific domains, including pharmacology and medicinal chemistry. The introduction of a nitro group to the thymol scaffold can modulate its physicochemical properties and biological activity, making it a subject of interest for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of a specific **nitrothymol** isomer, 3-methyl-2-nitro-6-propan-2-ylphenol.

Chemical Structure and Identification

The precise chemical structure of **nitrothymol** is crucial for understanding its reactivity and interaction with biological systems. The isomer detailed in this guide is characterized by the nitration at the second position of the thymol aromatic ring.

Table 1: Chemical Identification of 3-methyl-2-nitro-6-propan-2-ylphenol[1]

Identifier	Value
IUPAC Name	3-methyl-2-nitro-6-propan-2-ylphenol
CAS Number	86031-16-5
Molecular Formula	C ₁₀ H ₁₃ NO ₃
SMILES	<chem>CC1=C(C(=C(C=C1)C(C)C)O)--INVALID-LINK--[O-]</chem>
InChI	InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(3)9(10(8)12)11(13)14/h4-6,12H,1-3H3

Physicochemical Properties

The physicochemical properties of 3-methyl-2-nitro-6-propan-2-ylphenol are essential for its handling, formulation, and pharmacokinetic profiling. The following table summarizes key computed and experimental data.

Table 2: Physicochemical Properties of 3-methyl-2-nitro-6-propan-2-ylphenol

Property	Value	Source
Molecular Weight	195.21 g/mol	[1]
XLogP3	3.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Exact Mass	195.08954328 Da	[1]
Topological Polar Surface Area	66.1 Å ²	[1]
Heavy Atom Count	14	[1]
Complexity	212	[1]

Note: Most of the available data are computed. Experimental validation of these properties is recommended.

Synthesis of Nitrothymol

The synthesis of 3-methyl-2-nitro-6-propan-2-ylphenol presents a challenge in regioselectivity. Direct nitration of thymol typically yields the 4-nitro isomer as the major product due to the directing effects of the hydroxyl and isopropyl groups. Therefore, a multi-step, regioselective synthesis is required to obtain the 2-nitro isomer.

Experimental Protocol: Regioselective Synthesis of 3-methyl-2-nitro-6-propan-2-ylphenol (Hypothetical Pathway)

This protocol is a proposed synthetic route based on established organic chemistry principles for achieving regioselectivity. Experimental optimization is necessary.

Step 1: Protection of the Hydroxyl Group

To prevent the strong directing effect and potential oxidation of the hydroxyl group during nitration, it must first be protected. A common protecting group for phenols is the methyl ether.

- Materials: Thymol, Dimethyl sulfate (DMS), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.
- Procedure:
 - Dissolve thymol in a solution of aqueous sodium hydroxide.
 - Add dimethyl sulfate dropwise to the stirred solution at room temperature.
 - Continue stirring for several hours until the reaction is complete (monitored by TLC).
 - Extract the product, 2-isopropyl-1-methoxy-4-methylbenzene, with dichloromethane.
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the product by column chromatography.

Step 2: Nitration of the Protected Thymol

With the hydroxyl group protected, the directing effects of the methoxy and isopropyl groups will influence the position of nitration. While the para-position to the isopropyl group is still activated, the ortho-position to the methoxy group is also a potential site for substitution. Separation of isomers will be necessary.

- Materials: 2-isopropyl-1-methoxy-4-methylbenzene, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Dichloromethane (DCM), Ice bath.
- Procedure:
 - Dissolve the protected thymol in dichloromethane and cool the solution in an ice bath.
 - Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise while maintaining the temperature below 5 °C.
 - Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
 - Carefully pour the reaction mixture over crushed ice to quench the reaction.
 - Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.
 - Separate the desired 2-nitro isomer from other isomers (e.g., 4-nitro) using column chromatography.

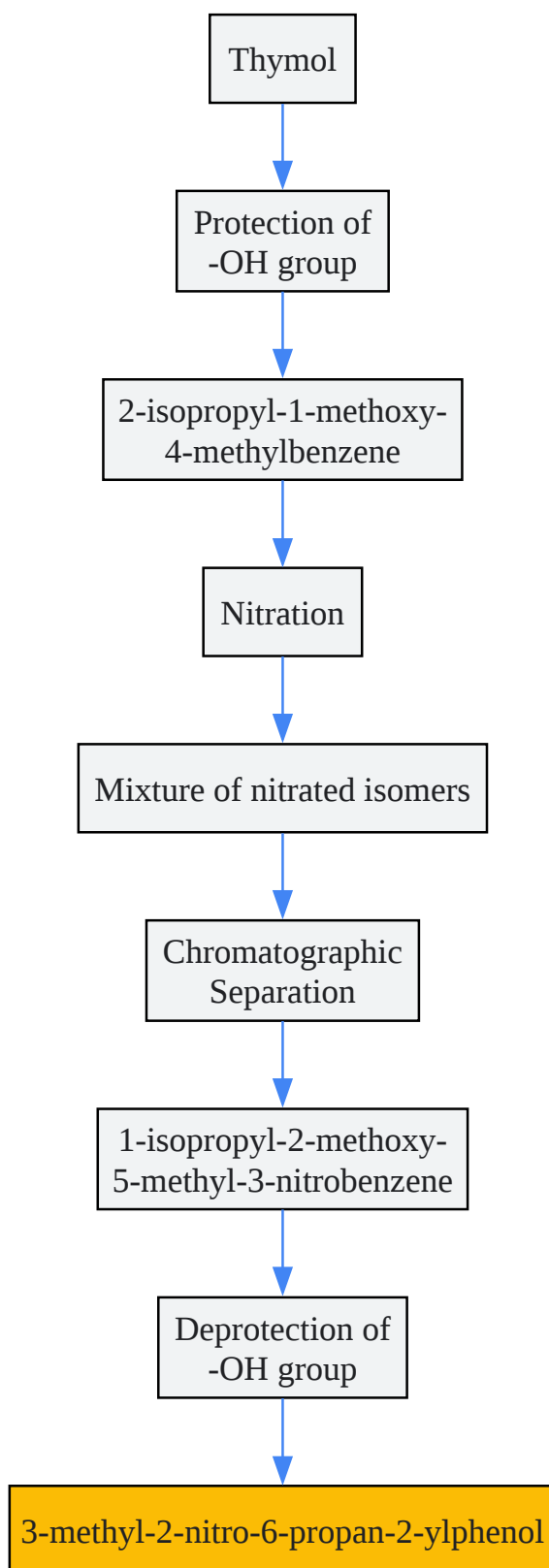
Step 3: Deprotection of the Hydroxyl Group

The final step is the removal of the methyl protecting group to yield the desired **nitrothymol**.

- Materials: 1-isopropyl-2-methoxy-5-methyl-3-nitrobenzene, Boron tribromide (BBr₃) or another suitable demethylating agent, Dichloromethane (DCM), Ice bath.
- Procedure:

- Dissolve the nitrated and protected thymol in dichloromethane and cool the solution in an ice bath.
- Add a solution of boron tribromide in dichloromethane dropwise.
- Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).
- Carefully quench the reaction by the slow addition of water.
- Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product, 3-methyl-2-nitro-6-propan-2-ylphenol, by column chromatography or recrystallization.

Diagram of Synthetic Workflow



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Caption: Proposed synthetic workflow for 3-methyl-2-nitro-6-propan-2-ylphenol.

Biological Activity and Mechanism of Action

The biological activities of nitro compounds are diverse and often stem from the electron-withdrawing nature of the nitro group.[2] This functional group can participate in various biological processes, including redox cycling, which can lead to the generation of reactive oxygen species and subsequent cellular damage.[2] Many organic compounds with a nitro group in their structure have therapeutic significance.[3]

While specific studies on the biological activity of 3-methyl-2-nitro-6-propan-2-ylphenol are limited, the activities of related thymol derivatives and other nitroaromatic compounds provide some insights into its potential. Thymol itself exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The addition of a nitro group can enhance or modify these activities.

Potential Antimicrobial Activity

Nitroaromatic compounds are known for their antimicrobial properties. The nitro group can be reduced by microbial nitroreductases to form cytotoxic species that can damage cellular macromolecules.[3] Thymol derivatives have also shown potent antibacterial and antifungal activities.[4][5] Therefore, 3-methyl-2-nitro-6-propan-2-ylphenol is a candidate for investigation as a novel antimicrobial agent.

Potential Cytotoxic Activity

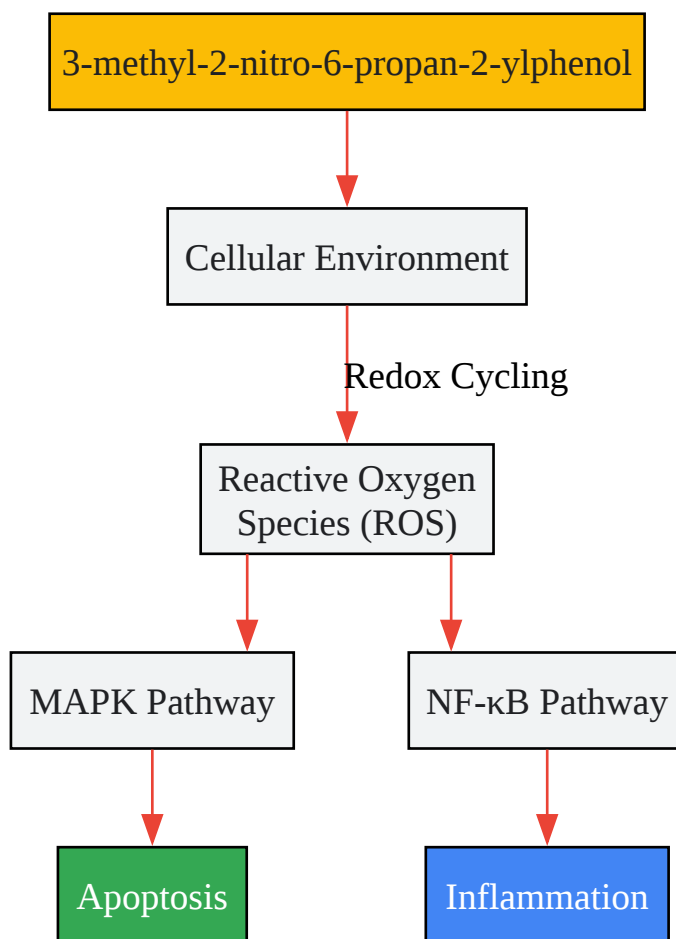
Many thymol derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.[4][5][6] The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species.[6] The presence of the nitro group in 3-methyl-2-nitro-6-propan-2-ylphenol could potentially enhance its cytotoxic and pro-apoptotic effects, making it a subject of interest in cancer research.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by 3-methyl-2-nitro-6-propan-2-ylphenol. Research in this area would be necessary to elucidate its mechanism of action at the molecular level. A hypothetical pathway could involve the generation of oxidative stress, which is known to activate various

signaling cascades, such as the MAPK and NF- κ B pathways, ultimately leading to cellular responses like inflammation or apoptosis.

Diagram of a Hypothetical Signaling Pathway



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